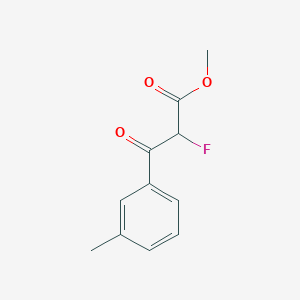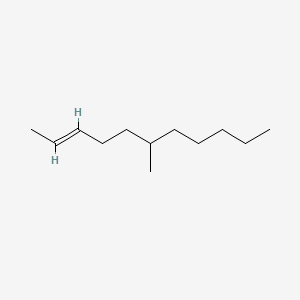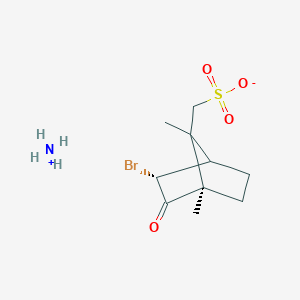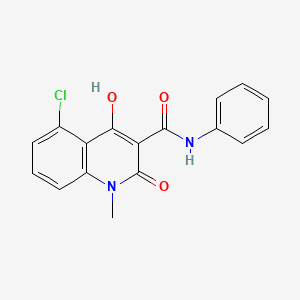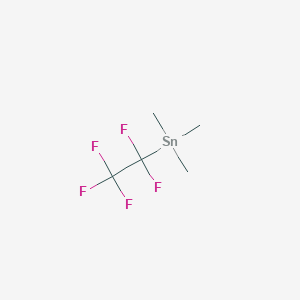
Trimethyl(pentafluoroethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(pentafluoroethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three methyl groups and one pentafluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl(pentafluoroethyl)stannane can be synthesized through various methods. One common approach involves the reaction of dimethylcadmium with tribromo(trifluoromethyl)stannane . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(pentafluoroethyl)stannane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions involving this compound can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions: Common reagents used in reactions with this compound include hexamethyldistannane and various catalysts such as palladium complexes . Reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrostannylation reactions can produce multisubstituted cyclopropylstannanes .
Scientific Research Applications
Trimethyl(pentafluoroethyl)stannane has a wide range of applications in scientific research, including:
Chemistry: The compound is used in the synthesis of various organotin compounds and as a reagent in organic synthesis.
Biology: Research into the biological effects of organotin compounds often involves this compound due to its unique properties.
Medicine: The compound’s potential medicinal applications are being explored, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism by which trimethyl(pentafluoroethyl)stannane exerts its effects involves the interaction of its tin atom with various molecular targets. The electron-withdrawing pentafluoroethyl group significantly influences the compound’s reactivity, allowing it to participate in a range of chemical reactions . The compound’s effects are mediated through pathways involving the formation and breaking of tin-carbon bonds.
Comparison with Similar Compounds
Trimethyltin chloride: Another organotin compound with similar structural features but different reactivity and applications.
Tris(pentafluoroethyl)stannane: A related compound with three pentafluoroethyl groups, exhibiting different chemical properties and reactivity.
Uniqueness: Trimethyl(pentafluoroethyl)stannane is unique due to the presence of both methyl and pentafluoroethyl groups, which confer distinct chemical properties
Properties
CAS No. |
754-25-6 |
|---|---|
Molecular Formula |
C5H9F5Sn |
Molecular Weight |
282.83 g/mol |
IUPAC Name |
trimethyl(1,1,2,2,2-pentafluoroethyl)stannane |
InChI |
InChI=1S/C2F5.3CH3.Sn/c3-1(4)2(5,6)7;;;;/h;3*1H3; |
InChI Key |
HAJHWZJFYVOKED-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


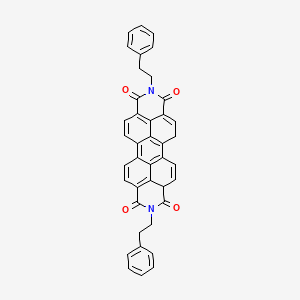
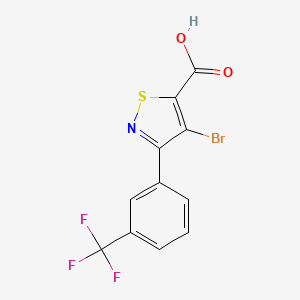
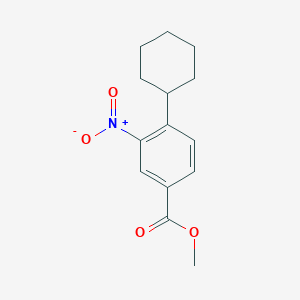
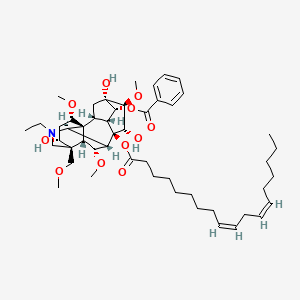
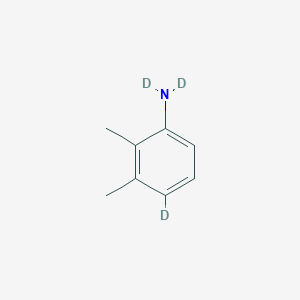

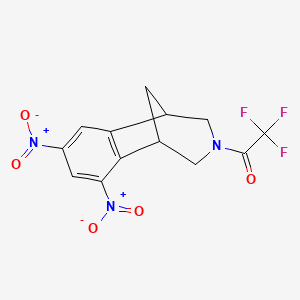

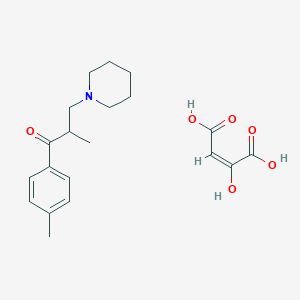
![(1S,2R,4R,5'S,7R,8S,9S,12R,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B13407363.png)
